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molecular formula C35H58O6 B1218428 Tocophersolan CAS No. 30999-06-5

Tocophersolan

Cat. No. B1218428
M. Wt: 574.8 g/mol
InChI Key: AOBORMOPSGHCAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05891469

Procedure details

TPGS (500 mg) was melted at 40°-60° C. in a water bath. Tamoxifen methiodide (100 mg, from Pharmos Corp., FL., USA) was added to the melted material and the mixture was agitated for several minutes. A small amount of absolute ethanol (up to 5%, v/v) was added in order to get an homogeneous mixture. PVP (Kollidon PF 12, 2.6 ml of a 10% solution in water) was then added and the mixture was agitated again for several minutes. Cab-O-Sil (2.8 ml of a 5% solution in water) was added and the mixture was agitated again for several minutes. The resultant TPGS/PVP/Tamoxifen methiodide mixture was then freeze-dried overnight using a Christ beta lyophilizer (Germany). A powdered free-flowing TPGS/PVP/Tamoxifen methyliodide coprecipitate quickly dispersible in water was obtained.
Name
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Kollidon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([O:9][C:10]([CH2:12][CH2:13][C:14]([O:16][CH2:17][CH2:18][OH:19])=[O:15])=[O:11])[C:5]([CH3:20])=[C:4]2[CH2:21][CH2:22][C:23]([CH2:26][CH2:27][CH2:28][CH:29]([CH2:31][CH2:32][CH2:33][CH:34]([CH2:36][CH2:37][CH2:38][CH:39]([CH3:41])[CH3:40])[CH3:35])[CH3:30])([CH3:25])[O:24][C:3]=12.[CH3:42][CH2:43]/[C:44](/[C:65]1[CH:70]=[CH:69][CH:68]=[CH:67][CH:66]=1)=[C:45](/[C:52]1[CH:57]=[CH:56][C:55]([O:58][CH2:59][CH2:60][N+:61](C)([CH3:63])[CH3:62])=[CH:54][CH:53]=1)\[C:46]1[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=1.[I-:71].[CH2:72](O)C.O=[Si]=O>O>[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([O:9][C:10]([CH2:12][CH2:13][C:14]([O:16][CH2:17][CH2:18][OH:19])=[O:15])=[O:11])[C:5]([CH3:20])=[C:4]2[CH2:21][CH2:22][C:23]([CH2:26][CH2:27][CH2:28][CH:29]([CH2:31][CH2:32][CH2:33][CH:34]([CH2:36][CH2:37][CH2:38][CH:39]([CH3:41])[CH3:40])[CH3:35])[CH3:30])([CH3:25])[O:24][C:3]=12.[CH3:42][CH2:43]/[C:44](/[C:65]1[CH:66]=[CH:67][CH:68]=[CH:69][CH:70]=1)=[C:45](/[C:52]1[CH:53]=[CH:54][C:55]([O:58][CH2:59][CH2:60][N:61]([CH3:63])[CH3:62])=[CH:56][CH:57]=1)\[C:46]1[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=1.[CH3:72][I:71] |f:1.2,7.8|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CC1=C2C(=C(C(=C1C)OC(=O)CCC(=O)OCCO)C)CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)C)/C3=CC=CC=C3.[I-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Kollidon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[Si]=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was agitated for several minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to get an homogeneous mixture
STIRRING
Type
STIRRING
Details
the mixture was agitated again for several minutes
STIRRING
Type
STIRRING
Details
the mixture was agitated again for several minutes
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant TPGS/PVP/Tamoxifen methiodide mixture was then freeze-dried overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
CC1=C2C(=C(C(=C1C)OC(=O)CCC(=O)OCCO)C)CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C
Name
Type
product
Smiles
CC/C(=C(\C=1C=CC=CC1)/C=2C=CC(=CC2)OCCN(C)C)/C=3C=CC=CC3.CI

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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